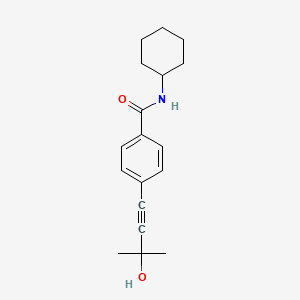
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide, also known as N-(5-chloro-2-hydroxyphenyl)-p-nitrobenzenesulfonamide or N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX) through the formation of a covalent bond with the active site of the enzyme. This inhibition leads to a reduction in the extracellular pH of cancer cells, which in turn reduces their growth and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide has been found to have a range of other biochemical and physiological effects. These include the inhibition of other carbonic anhydrase isoforms, the modulation of ion channels and transporters, and the regulation of intracellular pH. These effects make N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide a valuable tool for researchers in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide in lab experiments is its selectivity for carbonic anhydrase IX (CAIX), which allows for the specific targeting of cancer cells. However, this selectivity can also be a limitation, as it may limit the applicability of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide to certain types of cancer. Additionally, the covalent binding of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide to the active site of CAIX can make it difficult to remove from cells and tissues, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide in scientific research. One potential direction is the development of new cancer therapies based on the inhibition of CAIX. Another potential direction is the use of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide as a tool for studying the regulation of intracellular pH and the modulation of ion channels and transporters. Additionally, the development of new methods for synthesizing N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide may allow for its use in a wider range of experiments.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide can be achieved through a variety of methods, including the reaction of 5-chloro-2-hydroxyaniline with p-nitrobenzenesulfonyl chloride in the presence of a base. Other methods involve the reaction of 5-chloro-2-hydroxyaniline with various nitrobenzenesulfonyl chlorides or the reaction of 5-chloro-2-hydroxybenzenesulfonamide with p-nitrochlorobenzene.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research for a variety of applications. One of its primary uses is as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. This inhibition has been found to reduce the growth and metastasis of cancer cells in vitro and in vivo, making N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5S/c13-8-1-6-12(16)11(7-8)14-21(19,20)10-4-2-9(3-5-10)15(17)18/h1-7,14,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLPPKCNYSFLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)



![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)
![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)
![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)